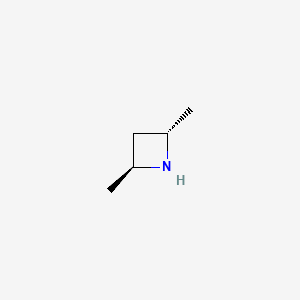

(2S,4S)-2,4-Dimethylazetidine

Beschreibung

Eigenschaften

IUPAC Name |

(2S,4S)-2,4-dimethylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-4-3-5(2)6-4/h4-6H,3H2,1-2H3/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIDADKMTAZBST-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](N1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Marinetti’s Enantioselective Hydrogenation

Marinetti and co-workers developed a stereoselective route starting from 1,3-diketones (e.g., 31 ) (Scheme 1). Using (R)- or (S)-BINAP as chiral ligands, catalytic hydrogenation at ambient temperature yields enantiopure 1,3-diols (32 ) with >95% ee. Subsequent mesylation of the diols produces bis-mesylates, which undergo nucleophilic substitution with benzylamine to form (2S,4S)-2,4-dimethylazetidine derivatives (33a-d ) in 60–85% yield.

Key Advantages :

-

High enantiomeric excess (>95% ee).

-

Modular R-group substitution (alkyl, aryl).

Limitations :

-

Requires stoichiometric benzylamine, necessitating debenzylation for N-H azetidines.

Cyclization via Mesylation and Amine Substitution

The mesylation step is critical for activating the diol intermediates. For example, treatment of (2S,4S)-1,3-diol (32a , R = Me) with methanesulfonyl chloride in triethylamine generates the bis-mesylate, which reacts with benzylamine to form (R,R)-N-benzyl-2,4-dimethylazetidine (33a ) in 60% yield. Debenzylation via hydrogenolysis affords the free amine, a precursor for further functionalization.

Reductive Cyclization of Imines

De Kimpe’s Sodium Borohydride Method

De Kimpe’s group reported the reductive cyclization of γ-haloalkyl-imines (23a-d ) using sodium borohydride in refluxing methanol (Scheme 2). This method produces N-substituted azetidines (24a-d ) in high yields (70–90%) but with limited stereochemical control. For this compound, chiral imine precursors derived from enantiopure 1,3-diols are required to achieve the desired configuration.

Example :

-

Imine 23a (R = Me) cyclizes to 24a in 85% yield.

Challenges :

-

Competing aziridine formation via SN2 pathways.

-

Requires preformed chiral imines for stereoselectivity.

Palladium-Catalyzed Coupling for N-Aryl Derivatives

Suzuki-Miyaura Cross-Coupling

N-Benzyl-2,4-dimethylazetidine (33a ) undergoes palladium-catalyzed coupling with aryl bromides to form N-arylazetidines (e.g., 34 , Ar = Ph). Using Pd(OAc)₂ and SPhos as ligands, the reaction proceeds in toluene at 100°C, yielding 70–80% of the coupled product.

Applications :

Stereochemical Control and Computational Insights

Conformational Rigidity and Catalytic Activity

The cis-2,4-dimethyl substitution enforces a rigid, concave geometry, which computational studies attribute to enhanced stereoselectivity in copper-catalyzed Henry reactions. Density functional theory (DFT) calculations reveal that the (2S,4S) configuration positions the methyl groups to create a chiral pocket, favoring (R)-configured β-nitro alcohols with >99% ee.

Table 1: Stereochemical Outcomes in Henry Reactions

| Aldehyde Substrate | Ligand Configuration | Product ee (%) |

|---|---|---|

| Propionaldehyde | (2S,4S) | >99 |

| Benzaldehyde | (2S,4S) | 85 |

Applications in Pharmacology and Catalysis

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4S)-2,4-Dimethylazetidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups at the nitrogen or carbon atoms of the azetidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups.

Wissenschaftliche Forschungsanwendungen

Psychoactive Properties

(2S,4S)-2,4-Dimethylazetidine serves as a precursor to lysergic acid 2,4-dimethylazetidide (LSZ), an analog of LSD. Research indicates that LSZ exhibits significant psychoactive properties, acting as a potent agonist at serotonin 5-HT2A receptors. In behavioral assays with rats, LSZ demonstrated LSD-like effects, indicating its potential for use in studying serotonergic pathways and their implications in mood disorders and psychedelics research .

Table 1: Comparative Potency of LSZ and LSD

| Compound | ED50 (nmol/kg) | Receptor Affinity |

|---|---|---|

| LSD | 132.8 | High |

| LSZ | 114.2 | Higher than LSD |

| AL-LAD | 174.9 | Moderate |

Therapeutic Potential

The unique structure of this compound allows it to be a rigid analog of diethylamine, which is significant in the design of new therapeutic agents. Studies have shown that LSZ may possess anti-inflammatory properties through its action on the 5-HT2A receptor, which could lead to applications in treating conditions characterized by inflammation .

Case Study: Anti-inflammatory Effects

Research has indicated that LSZ can modulate pro-inflammatory gene expression associated with tumor necrosis factor-alpha (TNF-α), suggesting its potential role in developing therapies for inflammatory diseases .

Analytical Chemistry

New Psychoactive Substances (NPS)

This compound derivatives have emerged in the context of new psychoactive substances. Their presence on the research chemical market raises questions about their safety and regulatory status. Continuous monitoring and research into their effects are necessary to understand their implications fully .

Wirkmechanismus

The mechanism of action of (2S,4S)-2,4-Dimethylazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Table 1: Pharmacological Comparison of Lysergamides Derived from 2,4-Dimethylazetidine Isomers

| Compound | Stereochemistry | 5-HT₂A Receptor Affinity | Functional Potency (EC₅₀) | Behavioral Activity (ED₅₀) |

|---|---|---|---|---|

| (S,S)-Lysergamide | (2S,4S) | Highest | 1.2 nM | 0.008 mg/kg (most potent) |

| (R,R)-Lysergamide | (2R,4R) | Moderate | 8.5 nM | 0.12 mg/kg |

| cis-Lysergamide | cis | Low | 15.3 nM | 0.25 mg/kg |

| LSD | - | High | 3.0 nM | 0.01 mg/kg |

Key Findings :

- The (2S,4S) isomer exhibited the highest 5-HT₂A receptor affinity (Ki = 1.2 nM) and functional potency (EC₅₀ = 3.0 nM), surpassing LSD (EC₅₀ = 8.5 nM) in vitro .

- In vivo, (2S,4S)-lysergamide demonstrated greater behavioral potency (ED₅₀ = 0.008 mg/kg) in a rat drug-discrimination model compared to LSD (ED₅₀ = 0.01 mg/kg), suggesting enhanced central nervous system penetration or receptor engagement efficiency .

- The (2R,4R) and cis-isomers showed markedly reduced activity, emphasizing the critical role of stereochemistry in ligand-receptor compatibility .

Comparison with LSD and Diethylamine Analogues

(2S,4S)-2,4-Dimethylazetidine serves as a rigid scaffold to mimic the flexible diethylamine group in LSD. This constraint reduces conformational entropy, enabling precise mapping of the diethylamide moiety's binding orientation within the 5-HT₂A receptor pocket . Unlike LSD, which exhibits promiscuous affinity for multiple serotonin receptors (e.g., 5-HT₁A, 5-HT₂C), the (2S,4S)-lysergamide derivative displays selective 5-HT₂A receptor activation , minimizing off-target effects .

Broader Context: Azetidine Derivatives in Drug Design

While and describe unrelated heterocyclic compounds (e.g., tetrazoles, diazetidinones), they underscore the versatility of azetidine scaffolds in medicinal chemistry. However, this compound remains unique due to its stereochemical precision and validated receptor-specific efficacy, distinguishing it from bulkier or less rigid analogues .

Biologische Aktivität

(2S,4S)-2,4-Dimethylazetidine is a compound that has garnered interest due to its structural similarity to lysergic acid diethylamide (LSD) and its potential biological activities. This article delves into the pharmacological effects, receptor interactions, and relevant studies surrounding this compound.

Overview of this compound

This compound is a chiral molecule characterized by two methyl groups attached to the azetidine ring at positions 2 and 4. Its structural formula is represented as:

This compound serves as a precursor for various lysergamides, notably lysergic acid 2,4-dimethylazetidide (LSZ), which has been studied for its psychoactive properties.

Receptor Interactions

Research indicates that this compound exhibits significant affinity for serotonin receptors, particularly the 5-HT2A receptor. This receptor is known to mediate hallucinogenic effects associated with compounds like LSD. The following table summarizes the receptor binding affinities of different isomers derived from 2,4-dimethylazetidine:

| Compound | 5-HT2A Affinity (Ki) | Potency (ED50 in nmol/kg) |

|---|---|---|

| (2S,4S)-Lysergic acid 2,4-dimethylazetidide | 25 | ~25 |

| LSD | ~132.8 | ~132.8 |

| (R,R)-trans-2,4-dimethylazetidine | Higher than LSD | Higher than LSD |

The (2S,4S) isomer has shown to be slightly more potent than LSD in behavioral assays involving drug discrimination in rats .

Behavioral Studies

In pharmacological evaluations using rat models, the (S,S)-isomer of 2,4-dimethylazetidine demonstrated the highest behavioral activity resembling that of LSD. This was assessed through a two-lever drug discrimination model where rats were trained to distinguish between drug effects . Notably, this isomer's activity was linked to its ability to activate the 5-HT2A receptor effectively.

Case Study: Anti-inflammatory Properties

Emerging evidence suggests that compounds with serotonergic activity may have anti-inflammatory effects. For instance, studies have indicated that LSZ can modulate pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). At specific concentrations (1 nM and 50 nM), LSZ was found to induce TNF-α-mediated gene expression changes . This suggests potential therapeutic applications beyond psychoactive effects.

Clinical Trials

Currently, LSZ is under investigation in clinical trials for its potential therapeutic benefits in treating conditions related to inflammation and possibly viral infections . The ongoing research aims to elucidate the broader implications of its biological activity.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (2S,4S)-2,4-Dimethylazetidine be experimentally validated?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to analyze coupling constants and diastereotopic proton splitting patterns. For azetidines, the values in the ring protons are sensitive to stereochemistry.

- X-ray Crystallography : Resolve the crystal structure to unambiguously confirm stereochemistry. This is critical for establishing the (2S,4S) configuration, as seen in analogous azetidine derivatives .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions to validate enantiomeric purity.

Q. What are the key considerations for synthesizing this compound in high enantiomeric excess?

- Methodological Answer :

- Chiral Pool Synthesis : Start with chiral precursors like L-proline derivatives to retain stereochemistry during ring closure.

- Asymmetric Catalysis : Use transition-metal catalysts (e.g., palladium or ruthenium complexes) for enantioselective hydrogenation of intermediate imines.

- Protecting Groups : Employ tert-butoxycarbonyl (Boc) or benzyl groups to prevent racemization during alkylation steps.

- Chromatographic Purification : Use chiral stationary-phase HPLC to isolate enantiomers and verify purity (>98% ee) .

Advanced Research Questions

Q. How does the steric constraint of this compound influence its activity as a ligand in serotonin receptor studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare binding affinities of this compound analogs with unconstrained amides (e.g., lysergamides) using radioligand displacement assays. The rigid azetidine ring reduces conformational flexibility, potentially enhancing selectivity for 5-HT receptors .

- Molecular Dynamics Simulations : Model ligand-receptor interactions to identify steric clashes or favorable contacts. For example, the 2,4-dimethyl groups may occupy hydrophobic pockets in the receptor’s binding site .

Q. What computational methods are used to analyze the conformational stability of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize conformers at the B3LYP/6-31G* level to calculate relative energies. For example, Table S4 in supporting literature shows energy differences between chair and twist-boat conformers .

- Intramolecular Hydrogen Bonding : Assess the role of hydrogen bonds (e.g., N–H···O interactions) in stabilizing specific conformers using Natural Bond Orbital (NBO) analysis.

- Solvent Effects : Perform implicit solvent models (e.g., PCM) to evaluate how polar solvents destabilize high-energy conformers .

Q. How can researchers resolve contradictions in toxicity data for azetidine derivatives like this compound?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple toxicity studies (e.g., Ames tests, acute toxicity in rodents) and apply statistical weighting to account for variability in experimental conditions (e.g., dosage, purity).

- Metabolite Profiling : Use LC-MS to identify toxic metabolites (e.g., N-oxides) that may explain discrepancies between in vitro and in vivo results.

- Cross-Validation : Compare findings with structurally similar compounds (e.g., pyrrolidines) to infer potential hazards, as azetidines may share metabolic pathways .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Work in a fume hood to avoid inhalation of volatile degradation products.

- Storage : Store under inert gas (argon or nitrogen) at -20°C to prevent oxidation. Avoid long-term storage due to potential degradation into hazardous byproducts .

Data Contradiction Analysis

Q. Why do computational predictions of this compound’s dipole moment conflict with experimental measurements?

- Methodological Answer :

- Basis Set Selection : Higher-level basis sets (e.g., cc-pVTZ) improve dipole moment accuracy compared to smaller sets like 6-31G*.

- Solvent Effects : Experimental measurements in polar solvents (e.g., DMSO) can distort dipole values due to solvent-solute interactions, whereas computational models often assume gas-phase conditions.

- Conformer Populations : If multiple conformers exist at room temperature, experimental values represent a weighted average, while DFT calculations typically focus on the lowest-energy conformer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.